![molecular formula C18H23N7O2S B2425375 1-(2,5-二甲基苯磺酰)-4-{3-乙基-3H-[1,2,3]三唑并[4,5-d]嘧啶-7-基}哌嗪 CAS No. 1058387-98-6](/img/structure/B2425375.png)
1-(2,5-二甲基苯磺酰)-4-{3-乙基-3H-[1,2,3]三唑并[4,5-d]嘧啶-7-基}哌嗪
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(4-((2,5-dimethylphenyl)sulfonyl)piperazin-1-yl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazolopyrimidine core, a piperazine ring, and a sulfonyl group attached to a dimethylphenyl moiety. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, 7-(4-((2,5-dimethylphenyl)sulfonyl)piperazin-1-yl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine is studied for its potential biological activities. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity, making it a candidate for drug discovery and development.
Medicine
The compound’s potential medicinal applications include its use as a lead compound for the development of new pharmaceuticals. Its ability to interact with specific biological targets can be harnessed to design drugs for various therapeutic areas, including oncology, neurology, and infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of specialty chemicals, agrochemicals, and materials science. Its unique properties can be exploited to create new materials with specific functionalities.
作用机制
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and is an appealing target for cancer treatment that selectively targets tumor cells .
Mode of Action
This compound, as a CDK2 inhibitor, interacts with CDK2 and inhibits its activity . The inhibition of CDK2 can lead to cell cycle arrest, preventing the proliferation of cancer cells .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle regulation pathway. CDK2 is essential for the G1/S and G2/M transition phases of the cell cycle. By inhibiting CDK2, this compound can induce cell cycle arrest, particularly at the G1 phase .
Result of Action
The primary result of this compound’s action is the inhibition of cell proliferation, particularly in cancer cells. It has been shown to significantly inhibit the growth of various cell lines . For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-((2,5-dimethylphenyl)sulfonyl)piperazin-1-yl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
-
Formation of the Triazolopyrimidine Core: : The triazolopyrimidine core can be synthesized through a cyclization reaction involving appropriate precursors such as 3-ethyl-1H-pyrazole-4-carboxylic acid and guanidine. This reaction is typically carried out under reflux conditions in the presence of a suitable solvent like ethanol or acetonitrile.
-
Introduction of the Piperazine Ring: : The piperazine ring is introduced through a nucleophilic substitution reaction. The triazolopyrimidine intermediate is reacted with 1-(2,5-dimethylphenylsulfonyl)piperazine in the presence of a base such as potassium carbonate. The reaction is usually conducted at elevated temperatures to facilitate the substitution.
-
Final Product Formation: : The final step involves the purification of the product through recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
7-(4-((2,5-dimethylphenyl)sulfonyl)piperazin-1-yl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine can undergo various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
-
Reduction: : Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the sulfonyl group to a sulfide.
-
Substitution: : The compound can participate in nucleophilic substitution reactions, where the piperazine ring can be modified by introducing different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether.
Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions are carried out in the presence of a base like potassium carbonate or sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Sulfides
Substitution: Modified piperazine derivatives
相似化合物的比较
Similar Compounds
- 7-(4-(Phenylsulfonyl)piperazin-1-yl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine
- 7-(4-((2,5-Dimethylphenyl)sulfonyl)piperazin-1-yl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine
- 7-(4-((2,5-Dimethylphenyl)sulfonyl)piperazin-1-yl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5-carboxamide
Uniqueness
The uniqueness of 7-(4-((2,5-dimethylphenyl)sulfonyl)piperazin-1-yl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the dimethylphenyl sulfonyl group enhances its lipophilicity and potential for membrane permeability, while the triazolopyrimidine core provides a scaffold for diverse chemical modifications.
属性
IUPAC Name |
7-[4-(2,5-dimethylphenyl)sulfonylpiperazin-1-yl]-3-ethyltriazolo[4,5-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N7O2S/c1-4-25-18-16(21-22-25)17(19-12-20-18)23-7-9-24(10-8-23)28(26,27)15-11-13(2)5-6-14(15)3/h5-6,11-12H,4,7-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUGSAOBKGQIGPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=NC=N2)N3CCN(CC3)S(=O)(=O)C4=C(C=CC(=C4)C)C)N=N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N7O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[3-(4-chlorobenzoyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2425292.png)
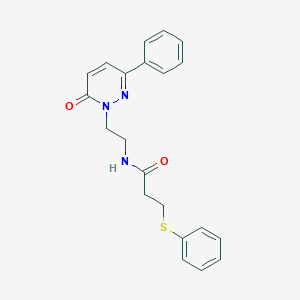
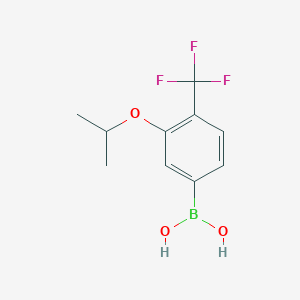
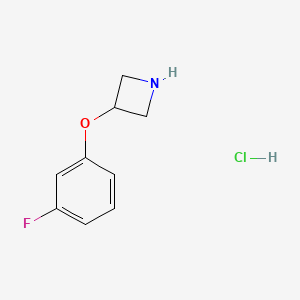
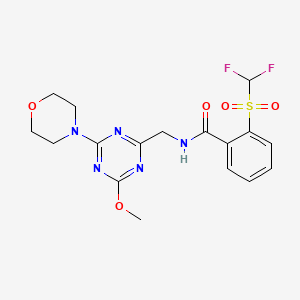

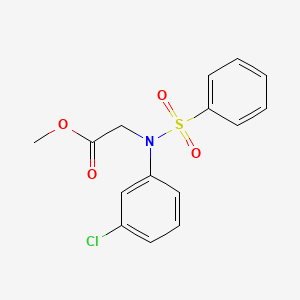
![3-Cyclopropylidene-8-[1-(thiophen-2-yl)cyclopentanecarbonyl]-8-azabicyclo[3.2.1]octane](/img/structure/B2425303.png)
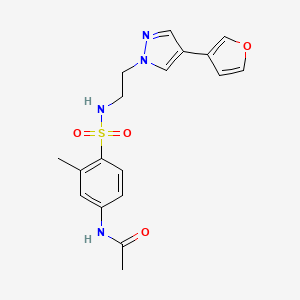
![N1-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(thiophen-2-ylmethyl)oxalamide](/img/structure/B2425306.png)

![N-(3,5-dimethylphenyl)-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2425311.png)
![6-(3,4-dimethylphenyl)-2-[(4-fluorophenyl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2425313.png)
![2-{(E)-[(2-bromo-4-methylphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2425314.png)
